N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide
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Overview
Description
N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide is a compound that belongs to the class of pyrimidinedione derivatives. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide typically involves the reaction of 3-methyluracil with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzamide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .
Scientific Research Applications
N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Saflufenacil: A pyrimidinedione herbicide with similar structural features.
Flumioxazin: Another herbicide with a pyrimidinedione core.
Flubendiamide: A compound with similar biological activities.
Uniqueness
N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide is unique due to its specific substitution pattern and the presence of the benzamide group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
712286-96-9 |
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Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
N-(3-methyl-2,6-dioxopyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C12H11N3O3/c1-15-9(7-10(16)14-12(15)18)13-11(17)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,17)(H,14,16,18) |
InChI Key |
LYKLJOKAMWKAQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)NC1=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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